5-(4-iodophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde group at the fourth position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium-catalyzed coupling reactions using reagents like phenylboronic acid and palladium acetate (Pd(OAc)2) are typical.
Major Products Formed
Oxidation: 5-(4-Iodophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(4-Iodophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-iodophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of the iodine atom and the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom attached to a phenol ring.
4-Iodopyridine: A pyridine derivative with an iodine atom at the fourth position.
4-Iodoaniline: An aniline derivative with an iodine atom at the fourth position.
Uniqueness
5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole ring and the aldehyde group, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom further enhances its utility in various coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7IN2O |
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Molecular Weight |
298.08 g/mol |
IUPAC Name |
5-(4-iodophenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7IN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) |
InChI Key |
KJXUXNOBQHDEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)I |
Origin of Product |
United States |
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